N-[2-(3-bromophenyl)ethyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide
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Overview
Description
N-[2-(3-bromophenyl)ethyl]-3,9-dioxa-7-azabicyclo[331]nonane-7-carboxamide is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-bromophenyl)ethyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a series of cyclization reactions. One common method involves the reaction of a suitable diol with an amine under acidic conditions to form the bicyclic core.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction. This step often involves the use of a brominated phenyl derivative and a suitable nucleophile.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the amine with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to reduce reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, N-[2-(3-bromophenyl)ethyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials. Its unique properties could be leveraged in the development of new polymers or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism by which N-[2-(3-bromophenyl)ethyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide exerts its effects is largely dependent on its interaction with molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-chlorophenyl)ethyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide
- N-[2-(3-fluorophenyl)ethyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide
- N-[2-(3-methylphenyl)ethyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide
Uniqueness
What sets N-[2-(3-bromophenyl)ethyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide apart from its analogs is the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine, thus providing unique binding properties.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, from synthetic chemistry to medicinal research.
Properties
IUPAC Name |
N-[2-(3-bromophenyl)ethyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O3/c16-12-3-1-2-11(6-12)4-5-17-15(19)18-7-13-9-20-10-14(8-18)21-13/h1-3,6,13-14H,4-5,7-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWVRYXMRPXMLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(O2)CN1C(=O)NCCC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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